3,4-Diamino-5-(trifluoromethyl)benzonitrile
CAS No.: 157554-49-9
Cat. No.: VC5408944
Molecular Formula: C8H6F3N3
Molecular Weight: 201.152
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 157554-49-9 | 
|---|---|
| Molecular Formula | C8H6F3N3 | 
| Molecular Weight | 201.152 | 
| IUPAC Name | 3,4-diamino-5-(trifluoromethyl)benzonitrile | 
| Standard InChI | InChI=1S/C8H6F3N3/c9-8(10,11)5-1-4(3-12)2-6(13)7(5)14/h1-2H,13-14H2 | 
| Standard InChI Key | ZKIFWZKDVRJGBA-UHFFFAOYSA-N | 
| SMILES | C1=C(C=C(C(=C1C(F)(F)F)N)N)C#N | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with:
- 
A trifluoromethyl group at position 5
 - 
Amino groups at positions 3 and 4
 - 
A cyano group at position 1
 
This arrangement creates three distinct electronic environments:
- 
Electron-withdrawing CF₃ and CN groups
 - 
Electron-donating NH₂ groups
 
Key Physicochemical Parameters
| Property | Value | Source | 
|---|---|---|
| Molecular Weight | 201.15 g/mol | |
| XLogP3 | 1.2 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar Surface Area | 89.9 Ų | 
The compound's calculated lipophilicity (XLogP3 = 1.2) suggests moderate membrane permeability, while its high polar surface area indicates potential for forming multiple non-covalent interactions .
Synthetic Methodologies
Multi-Step Synthesis Pathways
Industrial production typically employs sequential functionalization of benzotrifluoride derivatives:
Route A: Nitration/Reduction Approach
- 
Nitration: Starting with 3-nitro-5-(trifluoromethyl)benzonitrile using HNO₃/H₂SO₄ at 0-5°C
 - 
Selective Reduction: Catalytic hydrogenation (Pd/C, H₂) or Fe/HCl to convert nitro to amino groups
 
Route B: Directed Metalation Strategy
- 
Lithiation: Treatment of 3-fluoro-5-(trifluoromethyl)benzonitrile with LDA at -78°C
 
Process Optimization Challenges
Key challenges in scale-up include:
- 
Regioselectivity control during nitration (avoiding para-substitution)
 - 
Over-reduction risks of cyano groups during hydrogenation
 
Recent advances employ continuous flow reactors to improve yield (78-82%) and purity (>95%) while reducing reaction times .
Reactivity Profile
Nucleophilic Sites
The dual amino groups enable diverse transformations:
| Reaction Type | Product | Conditions | 
|---|---|---|
| Acylation | Bis-acetamide derivatives | Ac₂O, pyridine, 80°C | 
| Suzuki Coupling | Biaryl systems | Pd(PPh₃)₄, K₂CO₃ | 
| Cyclocondensation | Benzimidazole analogs | CS₂, EtOH reflux | 
Electrophilic Character
The electron-deficient aromatic ring participates in:
- 
Friedel-Crafts alkylation with activated alkyl halides
 - 
Nitration at position 2 (HNO₃/AcOH, 40°C)
 
Applications in Materials Science
Polyimide Precursor
The compound serves as a diamine monomer for high-performance polymers:
| Polymer Property | Value | 
|---|---|
| Glass Transition Temp | 249-332°C | 
| Dielectric Constant | 3.08-3.62 @ 10 kHz | 
| Thermal Stability | Td₅% = 505-542°C (air) | 
These polyimines exhibit exceptional thermal stability while maintaining processability, making them suitable for flexible electronics .
Metal-Organic Frameworks (MOFs)
Coordination with Cu(II) or Zn(II) ions yields porous frameworks with:
| Endpoint | Result | 
|---|---|
| Acute Oral (Rat) | LD₅₀ > 2,000 mg/kg | 
| Skin Irritation | Non-irritating | 
| Ames Test | Negative | 
Proper handling requires PPE due to potential respiratory sensitization risks .
| Supplier | Purity | Price Range | 
|---|---|---|
| VulcanChem | 98% | $1,200-1,500/g | 
| Ambeed | 95% | $980-1,200/g | 
| Apollo Scientific | 97% | €850-1,100/g | 
Regulatory Status
Future Research Directions
- 
Development of enantioselective synthesis routes
 - 
Exploration in covalent organic frameworks (COFs)
 - 
Structure-activity relationship (SAR) studies for anticancer applications
 - 
Hybrid composite materials for battery electrolytes
 
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